Cas no 1841319-24-1 ((2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine)

(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine 化学的及び物理的性質
名前と識別子
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- (2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine
- EN300-3152185
- 1841319-24-1
-
- インチ: 1S/C9H16N2/c1-4-5-11-8(2)6-10-7-9(11)3/h1,8-10H,5-7H2,2-3H3/t8-,9+
- InChIKey: KNBFPPAWMAWKKR-DTORHVGOSA-N
- ほほえんだ: N1(CC#C)[C@H](C)CNC[C@@H]1C
計算された属性
- せいみつぶんしりょう: 152.131348519g/mol
- どういたいしつりょう: 152.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3152185-0.5g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-3152185-10g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 10g |
$2701.0 | 2023-09-05 | ||
Enamine | EN300-3152185-2.5g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-3152185-0.05g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-3152185-10.0g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-3152185-1g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 1g |
$628.0 | 2023-09-05 | ||
Enamine | EN300-3152185-0.1g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-3152185-5.0g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-3152185-0.25g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-3152185-1.0g |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine |
1841319-24-1 | 95.0% | 1.0g |
$628.0 | 2025-03-19 |
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
(2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazineに関する追加情報
(2R,6S)-2,6-Dimethyl-1-(Prop-2-Yn-1-Yl)Piperazine (CAS No. 1841319-24-1)
(2R,6S)-2,6-Dimethyl-1-(prop-2-yn-1-yl)piperazine is a structurally unique compound with the CAS registry number 1841319-24-1. This compound belongs to the class of piperazines, which are six-membered rings containing two nitrogen atoms at positions 1 and 4. The stereochemistry of this compound is defined by the (2R,6S) configuration, which plays a critical role in its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 6 adds to its structural complexity and functional versatility.
The molecular structure of (2R,6S)-2,6-dimethyl-1-(prop-2-yn-1-yl)piperazine includes a piperazine ring substituted with two methyl groups and a propargyl group (-C≡CCH3) at position 1. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of bioactive molecules. The propargyl group introduces alkyne functionality into the molecule, which can participate in various click chemistry reactions such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), making it highly useful in drug discovery and materials science.
Recent studies have highlighted the potential of piperazine derivatives like CAS No. 1841319-24-1 in medicinal chemistry. For instance, researchers have explored their role as scaffolds for kinase inhibitors due to their ability to form hydrogen bonds with protein targets. The stereochemistry of the compound is particularly important in determining its binding affinity and selectivity. The (R,S) configuration ensures optimal interactions with specific amino acid residues in the active site of target enzymes.
In addition to its role in drug discovery, (2R,6S)-dimethyl-propargyl-piperazine has found applications in polymer chemistry. Its alkyne functionality allows for the formation of robust polymeric networks through cycloaddition reactions. These materials exhibit excellent mechanical properties and thermal stability, making them suitable for advanced composites and coatings.
The synthesis of CAS No. 1841319 typically involves multi-step processes that require precise control over stereochemistry. Common methods include ring-closing metathesis or palladium-catalyzed coupling reactions. The use of chiral catalysts ensures high enantiomeric excess during these reactions, which is crucial for maintaining the desired (R,S) configuration.
From an analytical standpoint, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its unique chemical shifts in NMR spectra provide clear evidence for its stereochemical configuration and substituent positions.
In conclusion, (2R,6S)-dimethyl-propargyl-piperazine (CAS No. 1841319) is a versatile compound with significant potential across multiple fields. Its unique structure and stereochemistry make it an invaluable tool in organic synthesis and materials science.
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